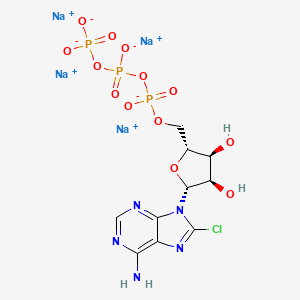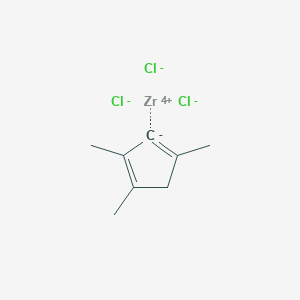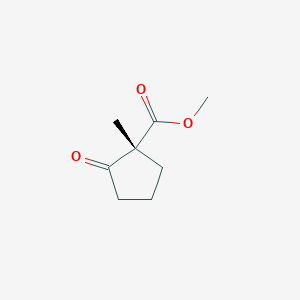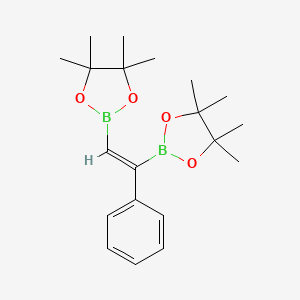
8-Cl-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroadenosine-5’-triphosphate (sodium salt) is a derivative of the nucleotide adenosine 5’-triphosphate. It is an active metabolite of the anticancer agent 8-chloro cyclic adenosine monophosphate. This compound is known for its role in inhibiting cell growth and reducing RNA synthesis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloroadenosine-5’-triphosphate (sodium salt) is synthesized from 8-chloro cyclic adenosine monophosphate through a series of intermediates, including 8-chloroadenosine and its mono- and diphosphate forms. The synthesis involves phosphorylation reactions under controlled conditions to ensure the formation of the triphosphate .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale chemical reactions with stringent quality control to ensure high purity and yield. The compound is often formulated as a solution in water for ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroadenosine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups during its synthesis.
Hydrolysis: Breakdown of the triphosphate into mono- and diphosphate forms.
Inhibition Reactions: Inhibits topoisomerase II-α-dependent relaxation of supercoiled DNA.
Common Reagents and Conditions:
Phosphorylation Reagents: Phosphoric acid derivatives.
Hydrolysis Conditions: Aqueous solutions under controlled pH and temperature.
Inhibition Conditions: Concentrations ranging from 1.5 to 8 millimolar in specific cell lines.
Major Products:
Mono- and Diphosphate Intermediates: Formed during synthesis and hydrolysis.
Inhibited DNA Forms: Resulting from the inhibition of topoisomerase II-α.
Scientific Research Applications
8-Chloroadenosine-5’-triphosphate (sodium salt) has several scientific research applications:
Cancer Research: Used to study its effects on cell growth inhibition and RNA synthesis reduction in multiple myeloma and leukemia cells.
DNA Damage and Repair Studies: Investigates its role in inhibiting topoisomerase II-α, a key enzyme in DNA replication and repair.
Biochemical Research: Utilized as a tool to understand nucleotide metabolism and its impact on cellular processes.
Mechanism of Action
The compound exerts its effects by inhibiting topoisomerase II-α, an enzyme crucial for DNA replication and repair. By reducing the enzyme’s activity, 8-Chloroadenosine-5’-triphosphate (sodium salt) decreases endogenous adenosine 5’-triphosphate levels and RNA synthesis, leading to inhibition of cell growth . This mechanism is particularly effective in cancer cells, where rapid DNA replication is essential for tumor growth .
Comparison with Similar Compounds
8-Chloroadenosine: An analog that depletes adenosine 5’-triphosphate and inhibits tumor growth in various cancer cell lines.
2-Chloroadenosine 5’-triphosphate (sodium salt): Another adenine nucleotide analog with similar inhibitory effects on cellular processes.
Uniqueness: 8-Chloroadenosine-5’-triphosphate (sodium salt) is unique due to its specific inhibition of topoisomerase II-α and its role as an active metabolite of 8-chloro cyclic adenosine monophosphate. This specificity makes it a valuable tool in cancer research and biochemical studies .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUJGGPLKGBNZ-ZVQJTLEUSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN5Na4O13P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Z)-2-chloroethenyl]pyridine](/img/structure/B1142947.png)
![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3](/img/new.no-structure.jpg)






